4-Aminobenzo[d]oxazole-2-carbaldehyde
Description
4-Aminobenzo[d]oxazole-2-carbaldehyde is a heterocyclic organic compound featuring a benzo[d]oxazole core substituted with an amino group at the 4-position and a formyl (carbaldehyde) group at the 2-position. Its molecular formula is C₈H₆N₂O₂, with a molecular weight of 178.15 g/mol. The amino group (-NH₂) enhances electron density in the aromatic system, while the aldehyde group (-CHO) provides a reactive site for nucleophilic additions or condensations. This compound is of interest in medicinal chemistry and materials science due to its dual functional groups, enabling diverse derivatization pathways .
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-amino-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H,9H2 |
InChI Key |
IRDMDHYZVGOZHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobenzo[d]oxazole-2-carbaldehyde can be achieved through several methods. Another method includes the use of microwave irradiation to facilitate the cyclization process, which offers a more efficient and environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its rapid reaction times and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzo[d]oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 4-Aminobenzo[d]oxazole-2-carboxylic acid.
Reduction: 4-Aminobenzo[d]oxazole-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Aminobenzo[d]oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminobenzo[d]oxazole-2-carbaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino and aldehyde groups allow it to interact with different molecular targets, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Aminobenzo[d]oxazole-2-carbaldehyde with structurally related compounds:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 4-NH₂, 2-CHO | C₈H₆N₂O₂ | 178.15 | ~1.2* | Aldehyde, amino |
| 4-Bromobenzo[d]oxazole-2-carbaldehyde | 4-Br, 2-CHO | C₈H₄BrNO₂ | 226.03 | 2.3 | Aldehyde, bromo |
| 6-Bromo-2-methylbenzo[d]oxazole | 6-Br, 2-CH₃ | C₈H₆BrNO | 212.05 | 2.5 | Methyl, bromo |
| 4-Aminobenzo[d]oxazol-2(3H)-one | 4-NH₂, 2-ketone | C₇H₆N₂O₂ | 150.13 | 0.8 | Ketone, amino |
*Estimated based on substituent contributions.
Key Observations:
- Electronic Effects: The amino group in this compound increases electron density compared to bromo-substituted analogs (e.g., 4-Bromobenzo[d]oxazole-2-carbaldehyde), enhancing reactivity in electrophilic substitutions .
- Lipophilicity: Brominated derivatives exhibit higher XLogP3 values (2.3–2.5) due to the hydrophobic bromo group, whereas the amino group reduces lipophilicity (~1.2), favoring aqueous solubility .
- Functional Group Reactivity: The aldehyde group in the target compound is more reactive toward nucleophiles (e.g., in Schiff base formation) compared to the ketone in 4-Aminobenzo[d]oxazol-2(3H)-one .
Spectroscopic Characterization
- IR/NMR: The amino group in this compound is expected to show N-H stretching at ~3400 cm⁻¹ (IR), distinct from bromo analogs, which lack this peak. In ¹H-NMR, the aldehyde proton resonates at ~9.8–10.0 ppm, while the amino group appears as a broad singlet at ~5.5 ppm .
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